(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide

Description

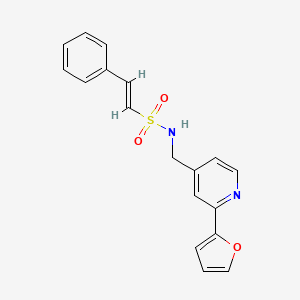

The compound (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide features a hybrid heterocyclic scaffold comprising a pyridine ring substituted with a furan-2-yl group at the 2-position and a phenyl ethenesulfonamide moiety at the 4-methyl position. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and sulfonamide-based ligands.

Properties

IUPAC Name |

(E)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-24(22,12-9-15-5-2-1-3-6-15)20-14-16-8-10-19-17(13-16)18-7-4-11-23-18/h1-13,20H,14H2/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVDFYGRXFFHAU-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an alkenyl chain and a pyridine-furan moiety. Its structure can be represented as follows:

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act on various receptors, influencing signaling pathways critical for cellular functions.

- Antioxidant Activity : The furan and pyridine rings contribute to the compound's ability to scavenge free radicals, reducing oxidative stress within cells.

Anticancer Activity

Several studies have reported the anticancer effects of sulfonamide derivatives, including this compound. For instance:

- Cell Line Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 5.6 | Apoptosis induction |

| Colon Cancer | 7.3 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays:

- In vitro Studies : It exhibited inhibitory effects against a range of bacterial strains, indicating potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on cancer cell lines. Results indicated that it effectively reduced cell viability through apoptosis pathways, with further analysis revealing alterations in gene expression related to cell survival and proliferation .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against clinical isolates of bacteria. The results highlighted its potential as a lead compound for developing new antimicrobial agents .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Various derivatives have been synthesized to improve potency and selectivity against targeted enzymes or receptors.

Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications at specific positions on the furan or pyridine rings significantly influence biological activity. For example, substituents that enhance electron density on these aromatic systems generally increase anticancer efficacy.

Comparison with Similar Compounds

Comparison with Acetamide Derivatives ()

Compounds from Jurnal Kimia Sains dan Aplikasi (2020) share structural motifs with the target compound, particularly heterocyclic cores and substituted acetamide groups:

| Compound Name | Key Structural Features | Reported Value* |

|---|---|---|

| (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide | Indolinone-isoxazole core, pyridinyl acetamide | 5.797 |

| (E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | Indolinone-isoxazole core, quinolinyl acetamide | 5.58 |

| (E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | Methyl-substituted indolinone, quinolinyl acetamide | 5.408 |

Key Differences :

- The phenyl ethenesulfonamide group differs from the acetamide linkage in analogs, which may alter solubility (sulfonamides are generally more polar) and binding affinities.

- The reported values (5.797, 5.58, 5.408) likely correspond to bioactivity metrics (e.g., pIC₅₀ or logP), though their exact significance is unspecified .

Comparison with Ranitidine-Related Compounds (–5)

Ranitidine impurities and derivatives from pharmacopeial standards share furan and sulfonamide/thioether motifs:

Key Differences :

- Ranitidine analogs prioritize thioether and nitro groups, whereas the target compound uses a sulfonamide and pyridine ring. This impacts electronic properties and metabolic stability.

- The dimethylamino group in ranitidine derivatives (e.g., ) enhances basicity, unlike the pyridine in the target compound, which is aromatic and less basic .

Implications for Drug Development

- Solubility and Bioavailability : The sulfonamide group in the target compound may improve aqueous solubility compared to ranitidine’s thioether analogs but could reduce membrane permeability.

- Target Selectivity : The pyridine-furan core may offer selectivity for kinases or GPCRs over histamine H₂ receptors (ranitidine’s target) due to divergent electronic profiles.

- Stability : Nitro groups in ranitidine analogs (–5) are prone to metabolic reduction, whereas the sulfonamide in the target compound is more metabolically inert .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.